Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid derivative that plays a significant role in pharmaceutical and biochemical research. It is part of a class of compounds known for their unique properties, which can enhance the metabolic stability and bioactivity of drug molecules. This compound is particularly valuable in the design of peptide-based therapeutics and in the development of novel protein engineering strategies.
Source: The compound can be synthesized from various precursors using asymmetric synthesis techniques that involve chiral catalysts and reagents.
Classification: Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid is classified as a fluorinated amino acid. Its structure includes a trifluoromethyl group, which significantly influences its chemical behavior and interactions.
The synthesis of Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid typically involves asymmetric alkylation techniques. A prominent method utilizes a chiral nickel(II) complex of glycine as a starting material. The process can be summarized as follows:
This methodology allows for large-scale synthesis while maintaining high yields and enantiomeric purity, making it suitable for pharmaceutical applications .
The molecular formula for Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid is with a molecular weight of approximately 281.24 g/mol.
The primary chemical reactions involving Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid include:
These reactions are critical in the context of peptide synthesis and bioconjugation strategies .
The mechanism by which Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid exerts its effects primarily relates to its incorporation into peptides that interact with biological targets. The trifluoromethyl group enhances the compound's interaction with lipid membranes and proteins due to increased hydrophobicity.
Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid finds utility in several scientific fields:
The stereoselective synthesis of Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid relies predominantly on chiral Ni(II) complexes of glycine Schiff bases. These complexes serve as platform for nucleophilic glycine equivalents, enabling enantioselective alkylation with 1,1,1-trifluoro-4-iodobutane (CF₃(CH₂)₃I). The Ni(II) ion coordinates with a chiral tridentate ligand (typically derived from (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide variants) and a glycine-derived Schiff base, creating a rigid chiral environment. Alkylation occurs at the glycine α-carbon, where the electrophile approaches from the si-face when using (R)-configured ligands, yielding the (R)-amino acid backbone with >98% diastereomeric excess (de) [1] [5] [8]. Key modifications, such as the Soloshonok ligand featuring 3,4-dichlorobenzyl and 4-chlorophenyl groups, enhance stereocontrol through steric bulk and electron-withdrawing effects, suppressing epimerization and byproduct formation [5] [7].
Table 1: Chiral Ligands for Ni(II)-Mediated Alkylation
Ligand Type | Structural Features | Diastereomeric Excess (de) | Reference |
---|---|---|---|
Proline-derived (Soloshonok) | 3,4-Dichlorobenzyl, 4-chlorophenyl | >98% | [5] |
Binaphthyl-derived (Hamari) | Axial chirality, benzoylacetamide moiety | >99% | [3] |
Standard Belokon’ | N-(2-Benzoylphenyl)-1-benzylpyrrolidine | 90–95% | [8] |
Dynamic kinetic resolution (DKR) plays a pivotal role in accessing enantiopure (R)-configured products from racemic or labile intermediates. In Ni(II)-glycine complexes, the α-proton of the alkylated adduct exhibits rapid epimerization under basic conditions (e.g., NaOMe/MeOH), enabling thermodynamic preference for the more stable diastereomer. For Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid synthesis, DKR ensures near-complete conversion to the (R)-isomer even if minor (S)-configured species form transiently. Studies using deuterated solvents confirm H/D exchange at the α-carbon, verifying reversible deprotonation as the DKR enabler [5] [6] [8]. This pathway is critical for maintaining enantiopurity (>99% ee) during multi-step sequences, particularly in gram-scale reactions where kinetic impurities may accumulate.
Chiral auxiliaries dictate stereoselectivity by controlling the spatial orientation of the glycine enolate during alkylation. The Soloshonok ligand ((R)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) demonstrates superior performance due to:
Scalable synthesis of Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid necessitates optimization of stoichiometry, solvent systems, and auxiliary recycling:
Table 2: Cost-Efficiency Drivers in Scalable Production
Parameter | Traditional Protocol | Optimized Protocol | Impact |
---|---|---|---|
Solvent Volume | 14 L/kg product | 8 L/kg product | 43% reduction in waste |
Auxiliary Excess | 20–30% | 5% (with >90% recovery) | $2,800/kg savings on ligands |
Reaction Scale | <10 g | 100–300 g batches | 30-fold throughput increase |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: